molecular formula C19H17NO5 B1243565 Nuevamine

Nuevamine

Cat. No.: B1243565
M. Wt: 339.3 g/mol
InChI Key: FANIZYOYPJRPLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nuevamine is a natural product found in Berberis darwinii with data available.

Scientific Research Applications

Synthetic Methodologies and Heterocycle Formation

  • Nuevamine's synthesis has been a significant focus in research. Zamudio-Medina et al. (2010) described a novel method combining a four-component reaction and free radical cyclization to prepare aza-analogs of this compound, enhancing the synthesis of fused ring systems (Zamudio-Medina et al., 2010).
  • Another approach for the synthesis of isoindoloisoquinolinones, exemplified by this compound, was reported by Moreau et al. (2004), using a combination of Parham procedure and aryne-mediated cyclization (Moreau et al., 2004).
  • Wakchaure et al. (2008) outlined a six-step synthesis of (±)-nuevamine with a key benzylic air-oxidation step, demonstrating an efficient synthetic route (Wakchaure et al., 2008).

Diversity-Oriented Synthesis and Structural Analogues

  • Research by Vázquez-Vera et al. (2017) focused on the efficient synthesis of this compound aza analogues, utilizing Ugi-3CR and two condensation processes for structural diversity (Vázquez-Vera et al., 2017).
  • Islas-Jácome et al. (2013) developed a one-pot synthesis of this compound aza-analogues, showcasing an oxidative Ugi-type reaction and aza-Diels–Alder cycloaddition for efficient polyheterocycle generation (Islas-Jácome et al., 2013).

Novel Cyclization Techniques and Alkaloid Synthesis

  • The use of TiCl4 in the transformation of oxazolidinediones to isoindoloisoquinolinones, with this compound as a synthesis target, was explored by Min and Kim (2014), indicating a regiospecific approach (Min & Kim, 2014).
  • A methodology involving Parham-type cyclizations for the synthesis of isoindoloisoquinolones, including this compound, was detailed by Moreau et al. (2005), highlighting its synthetic potential (Moreau et al., 2005).

Properties

Molecular Formula

C19H17NO5

Molecular Weight

339.3 g/mol

IUPAC Name

4,5-dimethoxy-16,18-dioxa-10-azapentacyclo[11.7.0.02,10.03,8.015,19]icosa-1(20),3(8),4,6,13,15(19)-hexaen-9-one

InChI

InChI=1S/C19H17NO5/c1-22-13-4-3-11-16(18(13)23-2)17-12-8-15-14(24-9-25-15)7-10(12)5-6-20(17)19(11)21/h3-4,7-8,17H,5-6,9H2,1-2H3

InChI Key

FANIZYOYPJRPLY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)C(=O)N3C2C4=CC5=C(C=C4CC3)OCO5)OC

Synonyms

9,10-diméthoxy-5,12b-dihydro(1,3)dioxolo(4,5-g)isoindolo(1,2-a)isoquinoléin-8(6H)-one
nuevamine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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